N-(4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)phenyl)acetamide
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Overview
Description
N-(4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)phenyl)acetamide is an intriguing chemical compound with potential applications in various scientific fields. Characterized by its unique structure, this compound incorporates a pyrimidine ring system bonded to an aromatic amine through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)phenyl)acetamide typically involves a multi-step process. One common synthetic route involves the condensation of 4,6-dioxo-2-thioxotetrahydropyrimidine with 4-aminobenzaldehyde, followed by acetylation.
Industrial Production Methods: In industrial settings, the production of this compound may be scaled up by optimizing reaction conditions, such as temperature, pH, and solvent choice, to ensure high yields and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: Reduction may target the nitro group or the carbonyl functionalities.
Substitution: It can undergo nucleophilic or electrophilic substitution on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted aromatic rings.
Scientific Research Applications
Chemistry: This compound is utilized as a building block in organic synthesis due to its reactive sites. It serves as a precursor for complex molecules in medicinal chemistry and materials science.
Biology: N-(4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)phenyl)acetamide has potential applications in biological assays. Its structural motifs are valuable in the design of enzyme inhibitors and receptor ligands.
Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-cancer agent, antimicrobial, and anti-inflammatory drug. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industrial settings, it may be used in the synthesis of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-(4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)phenyl)acetamide involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions. These interactions can disrupt cellular processes, leading to therapeutic effects in diseases like cancer or infections.
Comparison with Similar Compounds
N-(4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)phenyl)acetamide stands out due to its unique combination of the pyrimidine ring and aromatic amine. Similar compounds include:
2-Thioxo-4,6-dioxo-tetrahydropyrimidines: These differ in their side chains and substitution patterns.
Aromatic Amines: Compounds like aniline derivatives.
Heterocyclic Amines: Such as pyrimidine and purine derivatives.
This compound's distinct reactivity and structural features set it apart from other compounds, making it valuable in diverse scientific fields.
Properties
IUPAC Name |
N-[4-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c1-7(18)15-9-4-2-8(3-5-9)14-6-10-11(19)16-13(21)17-12(10)20/h2-6H,1H3,(H,15,18)(H3,16,17,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTVYUXHKSAPOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=C(NC(=S)NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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